Regioisomeric Differentiation: 4‑Substituted vs. 2‑Substituted Fluoropyrimidine Scaffolds
The compound positions the piperidin‑4‑ylmethoxy group at the pyrimidine 4‑position, whereas the commercially predominant analog 5‑fluoro‑2‑(piperidin‑4‑ylmethoxy)pyrimidine hydrochloride (CAS 1353965‑96‑4) bears the same substituent at the 2‑position . In multiple fluoropyrimidine series, placing electron‑donating substituents at the 4‑position vs. the 2‑position significantly alters cytochrome P450 3A4 time‑dependent inhibition (TDI) profiles: 4,6‑disubstituted 5‑fluoropyrimidines abrogate TDI, an effect not achieved by 2‑substituted analogs . Therefore, the 4‑substitution pattern provides a structural handle to tune metabolic stability in lead‑optimization programs, a capability unavailable to 2‑substituted regioisomers.
| Evidence Dimension | Impact of 4‑substitution vs. 2‑substitution on CYP3A4 TDI |
|---|---|
| Target Compound Data | 4‑substituted 5‑fluoropyrimidine scaffold (class-level inference) |
| Comparator Or Baseline | 2‑substituted 5‑fluoropyrimidine scaffold: TDI persists |
| Quantified Difference | 4,6‑disubstitution eliminated CYP3A4 TDI; 2‑substitution did not mitigate TDI |
| Conditions | CYP3A4 time‑dependent inhibition assay in human liver microsomes |
Why This Matters
Selecting the 4‑substituted dihydrochloride for library synthesis directly addresses CYP3A4‑related attrition risks that are inherent to 2‑substituted fluoropyrimidine building blocks.
- [1] PubChem Compound Summary for CID 137072892. 5-Fluoro-4-(piperidin-4-ylmethoxy)pyrimidine dihydrochloride. National Center for Biotechnology Information (2024). View Source
- [2] M. L. Pollastri, et al. Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. J. Med. Chem. 2018, 61, 10206–10222. DOI: 10.1021/acs.jmedchem.8b01326. View Source
